6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets . They have been reported to show diverse pharmacological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives act as eukaryotic topoisomerase II inhibitors . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the observed pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The compound’s interaction with these pathways can lead to downstream effects that contribute to its overall pharmacological activity.
Pharmacokinetics
The polar nature of the imidazole ring in benzimidazole derivatives is known to improve pharmacokinetic parameters, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-chloroaniline with 2-methoxybenzaldehyde in the presence of a catalyst such as polyphosphoric acid or acetic acid under reflux conditions. The reaction mixture is then subjected to cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-1-hydroxy-2-phenyl-1H-1,3-benzimidazole.
Reduction: Formation of this compound-4-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-phenyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
Uniqueness
6-chloro-1-methoxy-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the presence of the chlorine atom can make the compound more resistant to metabolic degradation, thereby increasing its stability and bioavailability.
Properties
IUPAC Name |
6-chloro-1-methoxy-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-17-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCHZHSFHTEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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